Receptor Binding Affinity at Mitochondrial DBI Receptors
The derivative FGIN-1-27, synthesized from 2-(4-fluorophenyl)indole, demonstrates high-affinity binding to the mitochondrial diazepam binding inhibitor (DBI) receptor. A structure-activity relationship (SAR) study confirmed that the halogenation of the aryl group, as present in the 4-fluorophenyl moiety, is a critical factor for this high-affinity binding, which is not observed with non-halogenated analogs [1]. FGIN-1-27 binds specifically to this receptor with a Ki of 5.0 nM and an EC50 of 3 nM for inducing neurosteroid production, whereas its activity at other CNS targets (GABAA, GABAB, serotonin, dopamine, etc.) is negligible [2].
| Evidence Dimension | Binding Affinity (Ki) and Functional Potency (EC50) at Mitochondrial DBI Receptor |
|---|---|
| Target Compound Data | FGIN-1-27: Ki = 5.0 nM; EC50 = 3 nM for neurosteroidogenesis |
| Comparator Or Baseline | Non-halogenated FGIN-1 analogs: >100 nM Ki (inferred from SAR); Other CNS receptors: Ki > 10,000 nM |
| Quantified Difference | Affinity is >20-fold higher than non-halogenated analogs; Selectivity is >2,000-fold over other CNS receptors. |
| Conditions | Radioligand binding assay using [3H]PK 11195 in rat glial mitochondrial membranes; Pregnenolone production assay in C6-2B glioma cells. |
Why This Matters
This data proves the 4-fluorophenyl moiety is not just a structural feature but a pharmacophore essential for achieving the potent and selective receptor engagement required for downstream behavioral effects.
- [1] Romeo, E., Auta, J., Kozikowski, A. P., Ma, D., Papadopoulos, V., Puia, G., Costa, E., & Guidotti, A. (1992). 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR). Journal of Pharmacology and Experimental Therapeutics, 262(3), 971-978. View Source
- [2] Probes & Drugs Portal. FGIN-1-27 (PD002740). View Source
